molecular formula C13H8FN3O2S B2470137 N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851943-87-8

N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2470137
CAS RN: 851943-87-8
M. Wt: 289.28
InChI Key: YBEMLXWGNKUSIC-UHFFFAOYSA-N
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Description

“N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidines involves a reaction between easily available chalcones and benzamidine hydrochloride . This process has been reported as a cost-effective and eco-friendly approach .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of “this compound” would be based on this basic pyrimidine structure, with additional functional groups attached.


Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity . Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .


Physical And Chemical Properties Analysis

The IR spectra of compounds showed two bands at 3402–3147 cm −1 corresponding to the NH functions . Moreover, characteristic absorption bands at 2214–2202 cm −1 and 1735-1627 cm −1 confirmed the presence of C ≡ N and C = O groups, respectively .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Thiazolo[3,2-a]pyrimidine derivatives, closely related to N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, have been synthesized for pharmacological evaluations. Notably, compounds with a similar structure demonstrated significant anti-inflammatory and antinociceptive activities, with a reduced risk of ulcerogenic activity and high ALD50 values (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial Activity

Compounds related to this compound have been found to exhibit antimicrobial activity. This was established through the synthesis of various derivatives, which upon testing, showed effectiveness against microbes (Gein et al., 2015).

Chemical Synthesis and Structural Analysis

Further research includes the synthesis of similar compounds and analysis of their structural properties. For instance, studies have been conducted on the crystal structure of derivatives, providing insights into their molecular configurations and potential interactions (Krishnamurthy, Nagarajaiah, & Begum, 2014). These studies are crucial for understanding the chemical and physical properties of these compounds.

Potential in Cancer Research

Some derivatives of thiazolo[3,2-a]pyrimidine, closely related to the compound , have been synthesized and evaluated for their anticancer activities. Certain compounds showed promising results against human tumor cell lines, indicating potential applications in cancer research (Fahmy, Rostom, Saudi, Zjawiony, & Robins, 2003).

Future Directions

Research developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This could be a potential future direction for “N-(3-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide”.

properties

IUPAC Name

N-(3-fluorophenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2S/c14-8-2-1-3-9(6-8)16-11(18)10-7-15-13-17(12(10)19)4-5-20-13/h1-7H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEMLXWGNKUSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C2=CN=C3N(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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